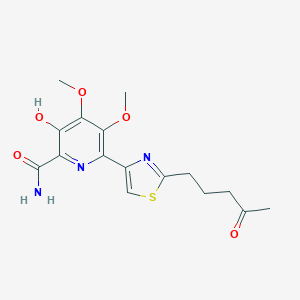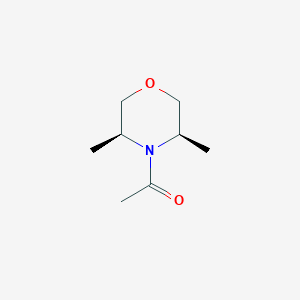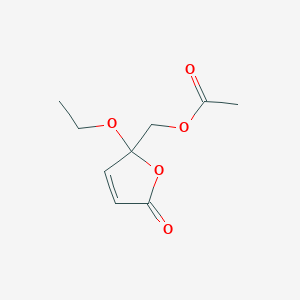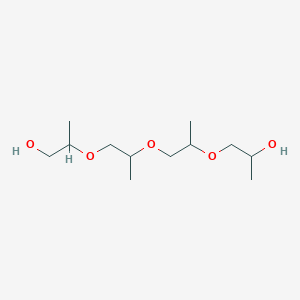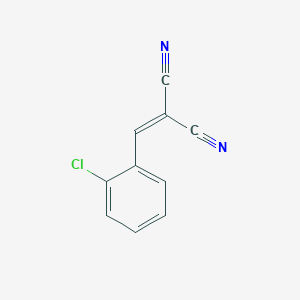
Acetylphenylalanyl-prolyl-bor-arginine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetylphenylalanyl-prolyl-bor-arginine, also known as APB-Arg, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a boronic acid-based proteasome inhibitor that has been shown to have anti-tumor and anti-inflammatory properties.
Mecanismo De Acción
Acetylphenylalanyl-prolyl-bor-arginine works by inhibiting the proteasome, a cellular complex that is responsible for the degradation of proteins. By inhibiting the proteasome, Acetylphenylalanyl-prolyl-bor-arginine prevents the breakdown of proteins that are involved in cell growth and survival, leading to cell death. This mechanism of action is particularly effective in cancer cells, which rely heavily on the proteasome for their survival.
Biochemical and Physiological Effects
Acetylphenylalanyl-prolyl-bor-arginine has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the production of cytokines, which are involved in the inflammatory response. In addition, Acetylphenylalanyl-prolyl-bor-arginine has been shown to inhibit the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Acetylphenylalanyl-prolyl-bor-arginine in lab experiments is its specificity for the proteasome. Unlike other proteasome inhibitors, Acetylphenylalanyl-prolyl-bor-arginine targets a specific site on the proteasome, making it a more effective inhibitor. However, one of the limitations of using Acetylphenylalanyl-prolyl-bor-arginine in lab experiments is its low solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for the study of Acetylphenylalanyl-prolyl-bor-arginine. One area of research is the development of more effective delivery methods for Acetylphenylalanyl-prolyl-bor-arginine, such as nanoparticles or liposomes. Another area of research is the study of the effects of Acetylphenylalanyl-prolyl-bor-arginine on other cellular pathways, such as the immune system. Finally, the potential use of Acetylphenylalanyl-prolyl-bor-arginine in combination with other cancer therapies is an area of active research.
Conclusion
In conclusion, Acetylphenylalanyl-prolyl-bor-arginine is a boronic acid-based proteasome inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. It has been shown to have anti-tumor and anti-inflammatory properties, and has been used in the treatment of multiple myeloma and rheumatoid arthritis. Acetylphenylalanyl-prolyl-bor-arginine works by inhibiting the proteasome, leading to cell death in cancer cells. Despite its low solubility in water, Acetylphenylalanyl-prolyl-bor-arginine is a promising compound for future research in the treatment of cancer and inflammatory diseases.
Métodos De Síntesis
Acetylphenylalanyl-prolyl-bor-arginine is a boronic acid-based proteasome inhibitor that is synthesized using a multi-step process. The first step involves the synthesis of acetylphenylalanyl-prolyl-arginine, which is then reacted with boronic acid to produce Acetylphenylalanyl-prolyl-bor-arginine. The final product is purified using chromatography to obtain a pure form of Acetylphenylalanyl-prolyl-bor-arginine.
Aplicaciones Científicas De Investigación
Acetylphenylalanyl-prolyl-bor-arginine has been extensively studied for its potential therapeutic applications. It has been shown to have anti-tumor properties and has been used in the treatment of multiple myeloma, a type of blood cancer. Acetylphenylalanyl-prolyl-bor-arginine has also been studied for its anti-inflammatory properties and has been used in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
Número CAS |
124216-70-2 |
|---|---|
Nombre del producto |
Acetylphenylalanyl-prolyl-bor-arginine |
Fórmula molecular |
C21H33BN6O5 |
Peso molecular |
460.3 g/mol |
Nombre IUPAC |
[1-[(2S)-2-[[(2R)-2-acetamido-3-phenylpropanoyl]carbamoyl]pyrrolidin-1-yl]-4-(diaminomethylideneamino)butyl]boronic acid |
InChI |
InChI=1S/C21H33BN6O5/c1-14(29)26-16(13-15-7-3-2-4-8-15)19(30)27-20(31)17-9-6-12-28(17)18(22(32)33)10-5-11-25-21(23)24/h2-4,7-8,16-18,32-33H,5-6,9-13H2,1H3,(H,26,29)(H4,23,24,25)(H,27,30,31)/t16-,17+,18?/m1/s1 |
Clave InChI |
NHUNNUFTIMZMOJ-DVKDBIPTSA-N |
SMILES isomérico |
B(C(CCCN=C(N)N)N1CCC[C@H]1C(=O)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)C)(O)O |
SMILES |
B(C(CCCN=C(N)N)N1CCCC1C(=O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C)(O)O |
SMILES canónico |
B(C(CCCN=C(N)N)N1CCCC1C(=O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C)(O)O |
Sinónimos |
acetylphenylalanyl-prolyl-bor-arginine P 8714 P-8714 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




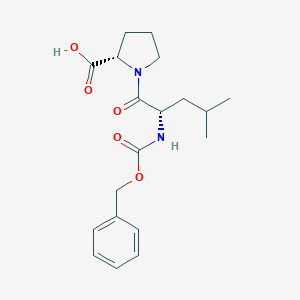

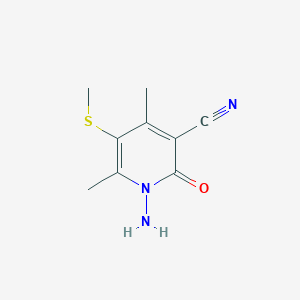
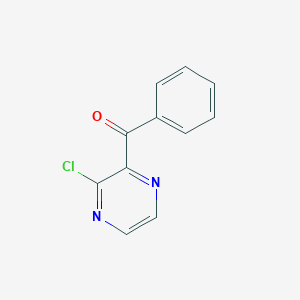
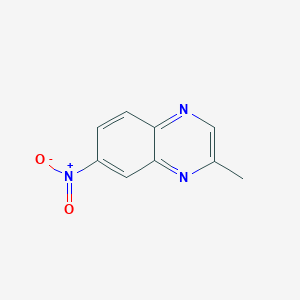
![1-Benzyl-6-fluoro-4-oxo-7-piperazin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid](/img/structure/B38135.png)
